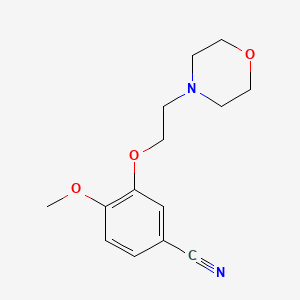

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile

Beschreibung

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile is a benzonitrile derivative featuring a methoxy group at the 4-position and a morpholine-substituted ethoxy chain at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₇N₂O₃, with a molecular weight of ~261.3 g/mol. It is primarily investigated as a deoxycytidine kinase (dCK) inhibitor for anticancer applications, synthesized via nucleophilic substitution reactions in DMF with K₂CO₃ . Key characterization methods include NMR, ESI-MS, and HPLC, with purity >95% .

Eigenschaften

Molekularformel |

C14H18N2O3 |

|---|---|

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

4-methoxy-3-(2-morpholin-4-ylethoxy)benzonitrile |

InChI |

InChI=1S/C14H18N2O3/c1-17-13-3-2-12(11-15)10-14(13)19-9-6-16-4-7-18-8-5-16/h2-3,10H,4-9H2,1H3 |

InChI-Schlüssel |

RWKRPRSVUXSJBE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C#N)OCCN2CCOCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile typically involves the following steps :

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzonitrile and 2-chloroethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction is typically conducted at elevated temperatures to accelerate the reaction rate.

Analyse Chemischer Reaktionen

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions are common, where the morpholinoethoxy group can be replaced with other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile has a wide range of applications in scientific research :

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(2-morpholinoethoxy)benzonitrile involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Substituent Variations in Morpholine-Linked Alkoxy Chains

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

- Structure : Propoxy (3-carbon) linker instead of ethoxy.

- Molecular Formula : C₁₅H₂₀N₂O₃; Molecular Weight : 276.33 g/mol.

- Melting Point : 52.4°C .

- Synthesis : Achieved in 98% yield using N-(3-chloropropyl)morpholine and K₂CO₃ in DMF .

- Application : Intermediate in quinazoline-derived antitumor agents .

Comparison :

- non-propoxy analogs).

Replacement of Morpholinoethoxy with Trifluoromethyl Group

4-Methoxy-3-(trifluoromethyl)benzonitrile

Comparison :

- The electron-withdrawing -CF₃ group increases electrophilicity of the aromatic ring, altering reactivity in substitution reactions. Higher melting point suggests greater crystallinity compared to morpholinoethoxy analogs.

Functionalization with Heterocyclic Moieties

4-Methoxy-3-(2-morpholinoethoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide

Comparison :

- The thiadiazole group introduces hydrogen-bonding capacity, improving solubility and biological target engagement. Higher molecular weight and melting point reflect increased structural rigidity.

Core Structure Modifications

4-({4-Methoxy-6-[2-(morpholin-4-yl)ethoxy]-1,3,5-triazin-2-yl}amino)benzonitrile

Comparison :

Key Insights :

- Ethoxy-linked morpholine derivatives exhibit higher synthetic yields and specificity for kinase targets.

- Propoxy variants serve as versatile intermediates but may require further functionalization for optimal bioactivity.

Data Table: Physical and Chemical Properties

Biologische Aktivität

4-Methoxy-3-(2-morpholinoethoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase, leading to disrupted DNA replication and cell death .

- Receptor Interaction : The morpholino group may facilitate binding to specific receptors, influencing cellular signaling pathways and potentially altering cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Mycobacterium tuberculosis | 4 |

Cytotoxicity Studies

Cytotoxicity assays using Vero cells indicate that the compound has a favorable safety profile at therapeutic concentrations.

Case Studies

- Case Study on Tuberculosis Treatment : In a study involving Mycobacterium tuberculosis, this compound was evaluated for its in vivo efficacy in a mouse model. The compound showed promising results in reducing bacterial load compared to control groups .

- Cancer Cell Line Evaluation : The compound was tested against various cancer cell lines, demonstrating selective cytotoxicity towards HeLa cells while sparing normal fibroblasts. This selectivity suggests potential for development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the morpholino and methoxy substituents in enhancing biological activity. Modifications in these groups have been explored to optimize potency and selectivity:

| Modification | Biological Activity |

|---|---|

| Morpholino replaced with piperidine | Reduced activity |

| Methoxy group substitution | Enhanced solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.